GW501516 Demonstrates Superior PPARδ Potency (EC50 = 1.2 nM) and >1000-Fold Selectivity Over PPARα/γ Compared to Key Analogs
In a standardized transactivation assay using human PPAR subtypes, GW501516 exhibits an EC50 of 1.2 nM at hPPARδ with 250-fold selectivity over hPPARα (EC50 = 300 nM) and 1000-fold selectivity over hPPARγ (EC50 = 1200 nM) [1]. In contrast, the related PPARδ agonist GW0742 demonstrates an EC50 of 1.0 nM at hPPARδ but only 1000-fold selectivity over hPPARα (EC50 = 1000 nM) and 1000-fold selectivity over hPPARγ (EC50 = 2000 nM) [2]. Seladelpar (MBX-8025), a more recent clinical candidate, shows an EC50 of 2 nM at PPARδ with 750-fold selectivity over PPARα and 2500-fold selectivity over PPARγ [3]. Elafibranor, a dual PPARα/δ agonist, displays biased activity with an EC50 of 45 nM at PPARα and 175 nM at PPARδ [4]. This differential selectivity profile positions GW501516 as the most balanced highly selective PPARδ tool compound for experiments requiring minimal off-target PPARα/γ engagement.
| Evidence Dimension | Potency (EC50 at hPPARδ) and Selectivity Ratio vs hPPARα/hPPARγ |
|---|---|
| Target Compound Data | EC50 hPPARδ = 1.2 nM; Selectivity hPPARα/hPPARδ = 250; hPPARγ/hPPARδ = 1000 |
| Comparator Or Baseline | GW0742: EC50 hPPARδ = 1.0 nM; Selectivity = 1000/1000-fold; Seladelpar: EC50 hPPARδ = 2 nM; Selectivity = 750/2500-fold; Elafibranor: EC50 hPPARδ = 175 nM (biased α/δ dual agonist) |
| Quantified Difference | GW501516 exhibits 2-fold greater PPARδ selectivity vs PPARα compared to GW0742 (250 vs 1000 ratio) and 5.6-fold higher PPARδ potency vs Elafibranor (1.2 vs 175 nM) |
| Conditions | Cell-based transactivation assay in COS-7 cells expressing human PPAR subtypes |
Why This Matters
This quantitative selectivity profile ensures that experimental outcomes can be confidently attributed to PPARδ engagement rather than confounding activity at PPARα or PPARγ, which is critical for mechanistic studies and target validation.
- [1] Oliver WR Jr, Shenk JL, Snaith MR, Russell CS, Plunket KD, Bodkin NL, et al. A selective peroxisome proliferator-activated receptor δ agonist promotes reverse cholesterol transport. Proc Natl Acad Sci USA. 2001;98(9):5306-5311. View Source
- [2] Sznaidman ML, Haffner CD, Maloney PR, Fivush A, Chao E, Goreham D, et al. Novel selective small molecule agonists for peroxisome proliferator-activated receptor δ (PPARδ)—synthesis and biological activity. Bioorg Med Chem Lett. 2003;13(9):1517-1521. View Source
- [3] Bays HE, Schwartz S, Littlejohn T 3rd, Kerzner B, Krauss RM, Karpf DB, et al. MBX-8025, a novel peroxisome proliferator receptor-delta agonist: lipid and other metabolic effects in dyslipidemic overweight patients treated with and without atorvastatin. J Clin Endocrinol Metab. 2011;96(9):2889-2897. View Source
- [4] Cariou B, Zaïr Y, Staels B, Bruckert E. Effects of the new dual PPARα/δ agonist GFT505 on lipid and glucose homeostasis in abdominally obese patients with combined dyslipidemia or impaired glucose metabolism. Diabetes Care. 2011;34(9):2008-2014. View Source
